molecular formula C10H16O4 B8474342 Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate

Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate

Cat. No.: B8474342
M. Wt: 200.23 g/mol
InChI Key: JQIWFYCOJOMQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a cyclopropane carboxylic acid ester group

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 1-(oxan-2-yloxy)cyclopropane-1-carboxylate

InChI

InChI=1S/C10H16O4/c1-12-9(11)10(5-6-10)14-8-4-2-3-7-13-8/h8H,2-7H2,1H3

InChI Key

JQIWFYCOJOMQSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)OC2CCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate typically involves the reaction of tetrahydropyran-2-ol with cyclopropanecarboxylic acid methyl ester. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

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